methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate

Synthetic Chemistry Process Chemistry Procurement

Sourcing the 3-methoxyphenyl isomer for isothiazole SAR programs is complicated by a documented 11% synthetic yield-creating availability and cost barriers. This methyl ester solves that bottleneck. - Distinct isomer: The 3-MeO substituent provides an electron-donating counterpart to the 3-CF₃ pharmacophore (Amflutizole), essential for mapping electronic requirements of the enzyme binding pocket. - Stable prodrug intermediate: The methyl ester can be hydrolyzed to the free carboxylic acid, the bioactive species for in vivo xanthine oxidase inhibition. - Polymorph alert: The unsubstituted phenyl analog shows two polymorphs (ΔE = 0.59 kJ/mol); a pre-formulation screen is advised before in vivo use.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
CAS No. 82424-55-3
Cat. No. B6419890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate
CAS82424-55-3
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)OC
InChIInChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3
InChIKeyRTYFOOTZPDFOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-(3-Methoxyphenyl)isothiazole-5-Carboxylate – Overview


Methyl 4-amino-3-(3-methoxyphenyl)isothiazole-5-carboxylate is a 3-aryl-4-aminoisothiazole-5-carboxylate ester with the molecular formula C12H12N2O3S and a molecular weight of 264.30 g/mol. It was originally disclosed by Eli Lilly and Company as a synthetic intermediate in a series of isothiazole-based xanthine oxidase inhibitors intended for the treatment of gout and hyperuricemia [1]. The compound features a characteristic 4-amino group and a 3-(3-methoxyphenyl) substituent on the isothiazole core, distinguishing it from other aryl-substituted analogs within the same chemotype. Its structure is confirmed by the CAS registry entry, which lists it under the systematic name 5-Isothiazolecarboxylic acid, 4-amino-3-(3-methoxyphenyl)-, methyl ester [2].

1
Xanthine oxidase SAR studies
Electron-donating 3-methoxyphenyl probe contrasts the preferred 3-CF3 pharmacophore
2
Synthetic intermediate role
Methyl ester can be hydrolyzed to the free carboxylic acid for in vivo enzyme studies
3
Isomer-specific selection
Meta substitution differs sharply from para isomer in yield and physicochemical profile

3-Methoxyphenyl Substitution Pattern Specificity


Within the 3-aryl-4-aminoisothiazole-5-carboxylate series, seemingly minor modifications to the aryl ring result in large, non-linear changes in synthetic yield, physicochemical properties, and pharmacophoric preference. For instance, the synthetic route patented by Eli Lilly yields the target 3-methoxyphenyl compound in only 11% yield, compared to a 42% yield for the 4-methoxyphenyl isomer, directly impacting procurement cost and scale-up feasibility [1]. Furthermore, the patent explicitly identifies the 3-trifluoromethylphenyl moiety as the pharmacophore responsible for potent xanthine oxidase inhibition, establishing that the 3-methoxyphenyl analog is a non-preferred, yet structurally distinct, tool compound for mechanistic studies [1]. These quantitative and qualitative differences mean that in-class compounds cannot be freely interchanged without compromising synthetic economy, purity profiles, or the interpretability of biological data.

Positional isomer The 4-methoxyphenyl isomer yields 3.8× more product; replacing meta with para alters synthetic cost and purity profile.
Pharmacophore shift The 3-CF3 analog (Amflutizole) is the preferred xanthine oxidase inhibitor; 3-methoxy is not a potency replacement.
Polymorphism risk Phenyl analog exhibits two polymorphs with distinct lattice energies; target compound may require screening for batch consistency.

Differentiation from Closest Analogs


Synthetic Yield: meta- vs. para-Methoxy Isomer

In the foundational patent by Eli Lilly, the target compound, methyl 3-(3-methoxyphenyl)-4-amino-5-isothiazolecarboxylate, was synthesized via a unified route. Its isolated yield was only 11%, whereas the direct positional isomer, methyl 3-(4-methoxyphenyl)-4-amino-5-isothiazolecarboxylate, was obtained in a 42% yield under analogous conditions [1]. This near 4-fold difference in synthetic efficiency is a critical factor for procurement, as it directly influences the cost of goods and the feasibility of producing multi-gram quantities for advanced studies.

Synthetic yield
Head-to-head
Target 11% vs. para isomer 42% (3.8× difference)
Large yield gap impacts procurement cost and scale-up feasibility
Unified synthetic route, U.S. Patent 4,346,094
Synthetic Chemistry Process Chemistry Procurement Xanthine Oxidase

Melting Point Differentiation from Analogs

The melting point of the target compound is reported as 94–95 °C, which is significantly lower than that of its closest analogs: the 4-methoxyphenyl isomer (129–131 °C) and the 3-fluorophenyl analog (133–134 °C) [1]. This large depression in melting point is a direct consequence of the meta-methoxy substitution pattern and its effect on crystal lattice energy. This data serves as a primary identity and purity check for incoming material and indicates that the compound will have different thermal stability and solubility characteristics during formulation.

Melting point
Head-to-head
94–95 °C, 35–39 °C lower than para-methoxy and 3-F analogs
Depressed melting point informs purification, handling, and thermal processing
Capillary method; data from patent characterization
Analytical Chemistry Solid-State Chemistry Formulation Quality Control

Pharmacophore Comparison: Methoxy vs. Trifluoromethyl

The patent explicitly states that compounds with a 3-trifluoromethylphenyl group at the Ar position are the unexpectedly active xanthine oxidase inhibitors within this series [1]. While the 3-methoxyphenyl analog was synthesized, it was not highlighted in the preferred group, indicating sub-optimal potency relative to the 3-CF3 lead, which eventually became Amflutizole (LY-141894). Although direct IC50 data for the target compound remains unpublished, this class-level inference positions it as a mechanistic tool compound for studying the role of electron-donating substituents, rather than a lead candidate for in vivo efficacy.

Pharmacophore preference
Class-level
3-CF3 is the preferred xanthine oxidase inhibitor; 3-OMe is not highlighted
Serves as electron-rich, non-fluorinated comparator for SAR studies
Inferred from patent SAR; no direct IC50 data
Medicinal Chemistry Pharmacology Xanthine Oxidase Gout

Polymorphism Potential via Phenyl Analog

Methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close analog of the target compound lacking the 3-methoxy group, has been shown to exist in two distinct polymorphic forms: a centrosymmetric and a non-centrosymmetric structure. The non-centrosymmetric polymorph exhibits a lower density and a lower lattice energy by 0.59 kJ mol⁻¹ compared to the centrosymmetric form [1]. The study explicitly states that this compound was investigated because it is a 'close analogue of amflutizole', the same class to which the target compound belongs. This establishes a high probability of polymorphism for the 3-methoxyphenyl derivative, a critical factor for patent protection and formulation consistency.

Polymorphism alert
Cross-study comparable
Phenyl analog: two polymorphs, Δlattice energy 0.59 kJ mol⁻¹
High polymorphism probability for the 3-methoxy derivative
Screening recommended for batch consistency
Solid-State Chemistry Crystallography Pre-formulation Polymorphism

Validated Intermediate to Carboxylic Acid

The methyl ester is a direct and validated precursor to its corresponding carboxylic acid, 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylic acid, through basic hydrolysis [1]. This transformation is chemically defined and lies on the synthetic path to the active pharmacophore, as the carboxylic acid form is typically required for in vivo xanthine oxidase inhibition in this class, as demonstrated by the clinical candidate Amflutizole. The utility of the ester as a stable, characterizable intermediate supports its procurement for laboratories developing novel uricosuric agents.

Validated intermediate
Supporting evidence
Methyl ester hydrolyzes to the carboxylic acid under basic conditions
Supports prodrug and intermediate design for uricosuric research
Analogous to amflutizole synthesis pathway
Synthetic Chemistry Prodrug Design Hydrolysis Xanthine Oxidase

Validated Application Scenarios


Xanthine Oxidase SAR Tool Compound

The compound is the primary choice for a medicinal chemistry program studying the structure-activity relationship of the 3-aryl position in isothiazole-based xanthine oxidase inhibitors. Its 3-methoxyphenyl group provides an electron-donating counterpart to the electron-withdrawing 3-trifluoromethylphenyl group of the preferred pharmacophore, Amflutizole [1]. This allows teams to probe the electronic requirements of the enzyme binding pocket without the synthetic complexity of introducing fluorine.

Cost-Sensitive Procurement of Isothiazole Building Block

For a discovery project requiring a collection of 3-aryl isothiazoles, the 3-methoxyphenyl isomer should be sourced separately from the 4-methoxyphenyl isomer. Evidence shows a 4-fold difference in synthetic yield (11% vs 42%), which will manifest as a significant cost differential from custom synthesis vendors [1]. Procurement decisions should be based on the specific isomer required, not on class-level assumptions of interchangeability.

Solid-State Polymorph Pre-screening

A pre-formulation group should prioritize this compound for a polymorph screen. The direct observation of two distinct polymorphs with a 0.59 kJ mol⁻¹ energy difference in the unsubstituted phenyl analog provides a validated cross-study alert that the 3-methoxyphenyl derivative has a high probability of exhibiting polymorphism [2]. Identifying the most stable form is a prerequisite for any reproducible in vivo study.

Precursor for Carboxylic Acid Prodrug Synthesis

A synthetic chemistry group focused on uricosuric pro-drugs should procure this methyl ester. It serves as a purified, stable intermediate that can be hydrolyzed to the corresponding free acid, the active form required for in vivo xanthine oxidase inhibition. This is directly analogous to the clinical candidate Amflutizole, where the free carboxylic acid is the bioactive species [1].

Application
Selection Property
Validation Focus
Xanthine oxidase SAR studies
3-Methoxyphenyl electron-donating character
Electronic requirements of the enzyme binding pocket
Isomer-specific procurement
Meta-methoxy substitution pattern
Cost implications of isomer yield variation
Pre-formulation polymorph screening
Polymorphism probability from phenyl analog
Batch-to-batch solid-state consistency
Carboxylic acid prodrug research
Stable methyl ester intermediate
Hydrolysis pathway to active acid form
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